molecular formula C23H21N9O3 B11524278 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11524278
M. Wt: 471.5 g/mol
InChI Key: MWCJBYBLEXLJAF-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole, fluorenylidene, morpholine, triazole, and carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Synthesis of the fluorenylidene moiety via condensation reactions.
  • Introduction of the morpholine group through nucleophilic substitution.
  • Construction of the triazole ring using click chemistry.
  • Coupling of the carbohydrazide group through hydrazone formation.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Its structure suggests possible interactions with enzymes or receptors, which could lead to the development of new pharmaceuticals.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other compounds containing similar functional groups, such as:
    • 1,2,5-oxadiazole derivatives
    • Fluorenylidene compounds
    • Morpholine-containing molecules
    • Triazole-based compounds
    • Carbohydrazide derivatives

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that may not be possible with simpler molecules.

This general structure provides a comprehensive overview of the compound. For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C23H21N9O3

Molecular Weight

471.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-(fluoren-9-ylideneamino)-5-(morpholin-4-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C23H21N9O3/c24-21-22(29-35-28-21)32-18(13-31-9-11-34-12-10-31)20(26-30-32)23(33)27-25-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8H,9-13H2,(H2,24,28)(H,27,33)

InChI Key

MWCJBYBLEXLJAF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(N=NN2C3=NON=C3N)C(=O)NN=C4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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